(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-23-15-4-2-3-5-16(15)24-11-20(22)25-10-14-9-18(28-21-14)13-6-7-17-19(8-13)27-12-26-17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZVXFQFKPRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common approach includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the benzo[d][1,3]dioxole group via a coupling reaction. The final step involves esterification to attach the methoxyphenoxy acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This is critical for prodrug activation or metabolite formation.
Example Reaction:
Conditions :
-
Acidic: HCl (1M), reflux, 6–8 hrs.
-
Basic: NaOH (1M), room temperature, 12 hrs.
Isoxazole Ring Modifications
The isoxazole ring participates in nucleophilic substitution and cycloaddition reactions due to its electron-deficient nature.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Nucleophilic attack | NH₃/EtOH, 60°C, 24 hrs | Isoxazol-3-amine derivatives | |
| Diels-Alder | Maleic anhydride, Δ, 48 hrs | Fused bicyclic adducts |
Benzo[d] dioxole Ring Opening
The dioxole ring undergoes acid-catalyzed cleavage to form dihydroxybenzene derivatives, enabling further functionalization.
Example Reaction:
Applications : Synthesis of polyphenolic analogs for biological screening .
Methoxyphenoxy Group Reactions
The methoxyphenoxy moiety undergoes demethylation or electrophilic substitution :
-
Demethylation : BBr₃ in DCM (−78°C) yields catechol derivatives .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the ortho/para positions relative to methoxy .
Route 1: Isoxazole-Ester Coupling
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Step 1: Synthesis of (5-(Benzo[d]dioxol-5-yl)isoxazol-3-yl)methanol via Pd-catalyzed cross-coupling .
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Step 2: Esterification with 2-(2-methoxyphenoxy)acetyl chloride using DCC/DMAP.
Route 2: One-Pot Cyclization
-
Condensation of hydroxylamine with diketone precursors under microwave irradiation (150°C, 30 min) .
Spectroscopic Characterization
Key data for reaction monitoring:
-
¹H NMR : Isoxazole protons appear as singlets at δ 6.2–6.5 ppm; benzo[d]dioxole protons as AB quartets (δ 5.9–6.1 ppm) .
Biological Relevance of Derivatives
Derivatives synthesized via these reactions exhibit:
Stability and Degradation
The compound degrades under UV light (λ = 254 nm) via:
Scientific Research Applications
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the isoxazole ring can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The benzodioxole-isoxazole core is recurrent in synthetic chemistry. Below is a comparative analysis of structurally related compounds:
Key Observations:
Core Structure Variations: The target compound’s isoxazole-benzodioxole core is distinct from D14–D20’s penta-2,4-dienamide backbone and 9d–9f’s oxadiazole-thioether systems . SY383637 shares the isoxazole-benzodioxole motif but substitutes the acetate ester with a phenethyl acetamide group , highlighting modular derivatization strategies.
Synthetic Yields :
- D14–D20 exhibit low yields (13.7–24.8%), likely due to challenges in forming the penta-2,4-dienamide chain . In contrast, oxadiazole derivatives (9d–9f) achieve moderate yields (47–50%), suggesting more efficient cyclization .
Substituent Effects on Physical Properties :
- Melting points for D14–D20 vary widely (182.9–233.5°C), correlating with substituent polarity. For example, D16 (yellow solid, 231.4–233.5°C) has a 4-benzyloxy group, enhancing crystallinity via π-stacking .
Spectral and Analytical Comparisons
NMR Signatures :
- The target compound’s ¹H NMR would display characteristic benzodioxole protons (δ 6.7–6.9 ppm, aromatic), isoxazole protons (δ 6.2–6.5 ppm), and methoxy signals (δ ~3.8 ppm). This aligns with D14–D20’s benzodioxole signals but diverges in the acetate region (δ 4.5–5.0 ppm for ester groups) .
- Oxadiazole derivatives (9d–9f) show distinct ¹H NMR shifts for thioether linkages (δ 3.5–4.0 ppm) , absent in the target compound.
Mass Spectrometry :
- High-resolution MS (HRMS) for compounds like 9e confirms molecular weights via EI-MS . Similar methods would validate the target compound’s structure.
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.33 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a methoxyphenoxyacetate group, contributing to its unique biological properties.
Anticancer Activity
Recent studies have demonstrated the potential anticancer activity of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar frameworks have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Testing :
- A study reported that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 = 7.46 µM) .
- Another investigation into benzoxazole derivatives revealed their selective cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting that the incorporation of isoxazole enhances their bioactivity .
-
Mechanisms of Action :
- The anticancer mechanisms were explored through various assays including EGFR inhibition assessment, annexin V-FITC apoptosis assessment, and cell cycle analysis. These studies indicated that certain derivatives induce apoptosis in cancer cells via mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
Biological Activity Summary Table
| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | Apoptosis induction |
| HCT116 | 1.54 | EGFR inhibition | |
| MCF7 | 4.52 | Cell cycle arrest | |
| Antimicrobial | Bacillus subtilis | Not significant | Limited activity |
| Escherichia coli | Not significant | Limited activity |
Antimicrobial Activity
While the primary focus has been on anticancer properties, some studies have also evaluated the antimicrobial potential of similar compounds. However, findings indicate limited antimicrobial activity against common bacterial strains .
Q & A
Q. What synthetic methodologies are recommended for preparing (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach is the alkylation or esterification of pre-formed isoxazole intermediates. For example:
- Step 1 : Synthesis of the isoxazole core via cyclization of hydroxylamine derivatives with diketones or α,β-unsaturated carbonyl compounds .
- Step 2 : Functionalization of the isoxazole at the 3-position using a benzodioxole-substituted electrophile.
- Step 3 : Esterification with 2-(2-methoxyphenoxy)acetic acid under Mitsunobu conditions or via acid chloride intermediates.
Q. Key Parameters :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isoxazole formation | Hydroxylamine HCl, EtOH, reflux | 60–75 | |
| Esterification | DCC/DMAP, CH₂Cl₂, RT | 80–85 |
Q. How can structural characterization be optimized for this compound?
Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks using - and -NMR, focusing on the benzodioxole (δ 5.9–6.1 ppm, singlet for OCH₂O) and isoxazole (δ 6.3–6.5 ppm) protons .
- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1).
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOAc/hexane mixtures .
Q. What are critical storage conditions to ensure compound stability?
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Light : Protect from UV exposure due to the photosensitive benzodioxole moiety .
- Solubility : Dissolve in anhydrous DMSO or THF for long-term stability (>6 months) .
Advanced Research Questions
Q. How do base-induced rearrangements impact the stability of this compound during synthesis?
The isoxazole core is susceptible to ring-opening under basic conditions. For example:
Q. Data from Contradictory Studies :
| Base Used | Reaction Outcome | Reference |
|---|---|---|
| Et₃N | Isoxazole degradation (30% yield) | |
| NaHCO₃ | Stable product (85% yield) |
Q. What analytical strategies resolve contradictions in reported spectral data for this compound?
- Case Study : Discrepancies in -NMR δ values for the methoxyphenoxy group (δ 3.8–4.1 ppm) may arise from solvent polarity or hydrogen bonding.
- Solution : Perform variable-temperature NMR in DMSO-d₆ to identify dynamic effects. Cross-validate with 2D-COSY and HSQC experiments .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
Adopt the framework from Project INCHEMBIOL :
- Phase 1 : Measure physicochemical properties (logP, hydrolysis rate) to predict bioavailability.
- Phase 2 : Use Daphnia magna or Aliivibrio fischeri for acute toxicity assays (EC₅₀).
- Phase 3 : Model biodegradation pathways using QSAR software (e.g., EPI Suite).
Q. Example Data :
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 | HPLC-derived |
| EC₅₀ (Daphnia) | 12 mg/L | OECD 202 |
Q. What computational methods predict the compound’s bioactivity or metabolic pathways?
Q. How can reaction yields be improved in scaled-up syntheses?
- Optimization Table :
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Adjustment |
|---|---|---|---|
| Catalyst | DMAP (0.1 eq) | DMAP (0.05 eq) | Reduce side reactions |
| Solvent | CH₂Cl₂ | THF | Better mixing |
| Temperature | RT | 40°C | Faster kinetics |
Reference for crystallization protocols to maintain purity >98%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
